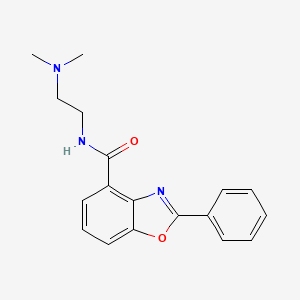

N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide

Description

Properties

CAS No. |

131862-20-9 |

|---|---|

Molecular Formula |

C18H19N3O2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-phenyl-1,3-benzoxazole-4-carboxamide |

InChI |

InChI=1S/C18H19N3O2/c1-21(2)12-11-19-17(22)14-9-6-10-15-16(14)20-18(23-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,19,22) |

InChI Key |

DLMVVDUVGYXJMF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of Benzoxazole Core

- Starting from 2-aminophenol , the benzoxazole ring is formed by condensation with benzoyl chloride or benzoyl derivatives under dehydrating conditions.

- Cyclization is typically promoted by heating in the presence of acid catalysts or dehydrating agents, yielding 2-phenylbenzoxazole intermediates.

Synthesis of 2-Phenyl-4-benzoxazolecarboxylic Acid

- The 4-carboxylic acid functionality is introduced either by direct oxidation or by using substituted benzoyl precursors bearing carboxyl groups.

- Alternatively, selective functionalization at the 4-position of the benzoxazole ring can be achieved via directed lithiation or halogenation followed by carboxylation.

Coupling with 2-(Dimethylamino)ethylamine

- The carboxylic acid group at the 4-position is activated using coupling reagents such as carbodiimides (e.g., DCC, EDC) or converted into acid chlorides.

- The activated intermediate is then reacted with 2-(dimethylamino)ethylamine to form the amide bond, yielding N-(2-(dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide.

- Reaction conditions are optimized to avoid side reactions such as hydrolysis or over-alkylation.

Purification

- The crude product is purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

- Yields reported in patent literature and research articles typically range from moderate to high (60–80%), depending on reaction scale and conditions.

Representative Reaction Scheme

| Step | Reactants/Intermediates | Conditions/Notes | Product/Intermediate |

|---|---|---|---|

| 1 | 2-Aminophenol + Benzoyl chloride | Acid catalyst, heat | 2-Phenylbenzoxazole |

| 2 | 2-Phenylbenzoxazole | Directed lithiation/halogenation + carboxylation | 2-Phenyl-4-benzoxazolecarboxylic acid |

| 3 | 2-Phenyl-4-benzoxazolecarboxylic acid + 2-(Dimethylamino)ethylamine | Coupling reagent (DCC/EDC), inert atmosphere | This compound |

| 4 | Crude product | Recrystallization or preparative HPLC | Pure target compound |

Research Findings and Optimization Notes

- The choice of coupling reagent significantly affects yield and purity; carbodiimides with additives like HOBt or NHS improve amide bond formation efficiency.

- Solvent selection (e.g., dichloromethane, DMF) influences reaction rate and side product formation.

- Temperature control during amide coupling is critical to minimize hydrolysis of activated intermediates.

- The dimethylaminoethyl side chain is sensitive to acidic conditions; thus, neutral to slightly basic conditions are preferred during coupling.

- Analytical techniques such as NMR, IR, and HPLC are employed to confirm structure and purity.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Benzoxazole ring formation | Cyclization of 2-aminophenol with benzoyl derivatives | Straightforward, well-established | Requires careful control of conditions |

| Carboxylation at 4-position | Directed lithiation or halogenation followed by carboxylation | Selective functionalization | Multi-step, may require harsh reagents |

| Amide bond formation | Coupling of carboxylic acid with 2-(dimethylamino)ethylamine using carbodiimides | High yield, mild conditions | Sensitive to moisture, side reactions possible |

| Purification | Recrystallization or preparative HPLC | High purity | May require multiple steps |

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxylic acid, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores and substituent variations. Below is a comparative analysis with key derivatives from the evidence:

Table 1: Structural and Molecular Comparisons

Key Observations

Heterocyclic Core Differences: The target benzoxazole derivative differs from quinoline-based analogs (e.g., compounds) in its heterocyclic structure. Benzoxazoles contain an oxygen and nitrogen atom in the fused ring, while quinolines have a nitrogen atom only. For instance, the benzoxazole’s oxygen may enhance hydrogen-bonding capacity compared to quinoline derivatives .

Substituent Effects on Solubility and Reactivity: The dimethylaminoethyl chain in the target compound contrasts with the pyrrolidinylethyl or morpholinomethyl groups in analogs. Tertiary amines (dimethylamino) improve water solubility, whereas cyclic amines (pyrrolidine, morpholine) may increase lipophilicity or metabolic stability . In , ethyl 4-(dimethylamino) benzoate demonstrated higher reactivity and better physical properties in resin cements compared to 2-(dimethylamino) ethyl methacrylate. This suggests that the position of the dimethylamino group (para vs. side chain) significantly impacts reactivity and material performance, a trend that may extrapolate to carboxamide derivatives .

Molecular Weight and Functional Group Impact: The target compound (328.39 g/mol) is heavier than esters (157–193 g/mol) due to its benzoxazole core and carboxamide group. Higher molecular weight may reduce diffusion rates but enhance target binding affinity in biological systems. Hydrochloride salts in quinoline analogs () improve crystallinity and stability, whereas the free base form of the target compound may offer better membrane permeability .

Biological Activity

N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzoxazole derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to exhibit activity as a selective serotonin receptor modulator, influencing neurotransmitter dynamics in the central nervous system (CNS) .

Biological Activity Overview

Case Studies

- Anticancer Activity : A study evaluated the cytotoxicity of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

- Neuroprotection : In vitro studies showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to its ability to modulate signaling pathways involved in cell survival .

- Serotonergic Effects : A pharmacological assessment revealed that the compound selectively binds to 5-HT(1D) receptors with high affinity, indicating its potential use in treating mood disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable metabolic stability in vivo. Studies indicate that the compound exhibits a high volume of distribution and moderate clearance rates, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide?

- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminophenol derivatives with activated carbonyl intermediates. For example, benzoxazole ring formation can be achieved via acid-catalyzed cyclization of o-aminophenol with a substituted benzoyl chloride. Subsequent functionalization with a dimethylaminoethyl group via carboxamide coupling (e.g., using EDC/HOBt) is critical. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to prevent side reactions like over-alkylation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of dimethylaminoethyl protons (δ ~2.2–2.5 ppm for N(CH₃)₂ and δ ~3.4–3.6 ppm for CH₂ groups) and benzoxazole aromatic protons.

- HPLC-MS : Quantify purity (>95%) and detect trace impurities.

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as demonstrated in structural studies of related benzoxazole derivatives .

Q. What preliminary biological assays are suitable for screening its pharmacological potential?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Receptor-binding studies : Radioligand displacement assays for targets like serotonin or dopamine receptors, given the dimethylaminoethyl moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, reagent stoichiometry).

- Catalyst screening : Test alternatives to traditional Brønsted acids (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity.

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Comparative assay standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolite profiling : LC-MS to identify degradation products that may influence activity.

- Structural analogs : Synthesize derivatives to isolate the pharmacophore (e.g., modifying the phenyl or dimethylaminoethyl groups) .

Q. How to investigate the compound’s mechanism of action using computational methods?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., kinases, GPCRs). Validate with MD simulations to assess stability.

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzoxazole) with activity data.

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What experimental approaches address low solubility in aqueous buffers for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG 400 mixtures (<10% v/v) to maintain biocompatibility.

- Nanoparticle encapsulation : Formulate with PLGA or liposomes to enhance bioavailability.

- Salt formation : React with HCl to generate a hydrochloride salt, improving water solubility .

Data Analysis & Interpretation

Q. How to analyze conflicting spectroscopic data (e.g., NMR splitting patterns)?

- Methodological Answer :

- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers of the dimethylaminoethyl group).

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons.

- Theoretical calculations : Compare experimental chemical shifts with DFT-predicted values .

Q. What statistical methods are appropriate for dose-response studies with high variability?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.

- Bootstrap resampling : Estimate confidence intervals for IC₅₀/EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.